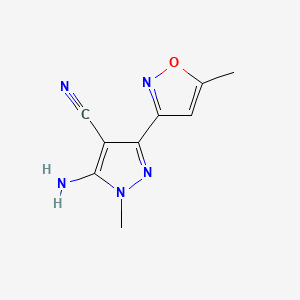

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-5-3-7(13-15-5)8-6(4-10)9(11)14(2)12-8/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSVHCZVQQHOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NN(C(=C2C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733715 | |

| Record name | 5-Amino-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260740-36-0 | |

| Record name | 5-Amino-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

The precursor 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile (P1 ) is synthesized via Claisen condensation between 5-methylisoxazole-3-carbonyl chloride and cyanoacetic acid. Reaction conditions (60°C, THF, 12 h) yield P1 as a pale-yellow solid (mp 112–114°C, 78% yield).

Cyclization with Methylhydrazine

P1 reacts with methylhydrazine in ethanol at reflux (4 h) to form the pyrazole ring. The reaction proceeds through nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon, followed by cyclization via the adjacent nitrile group. This step affords 5-amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile (Target ) in 82% yield after recrystallization (EtOAc/hexane).

Key Data:

-

Reaction Time: 4 h

-

Temperature: 78°C (reflux)

-

Yield: 82%

-

Purity (HPLC): 98.5%

Multicomponent Reaction Using Nano-Catalyzed Green Synthesis

A contemporary approach employs a one-pot, three-component reaction involving 5-methylisoxazole-3-carbaldehyde, malononitrile, and methylhydrazine, catalyzed by a layered double hydroxide (LDH)-supported copper iodide nanocomposite (LDH@PTRMS@DCMBA@CuI). This method aligns with green chemistry principles, utilizing water/ethanol solvent systems.

Reaction Mechanism

-

Formation of Arylidene Malononitrile : 5-Methylisoxazole-3-carbaldehyde condenses with malononitrile at 55°C, forming the α,β-unsaturated intermediate (A ).

-

Hydrazine Attack : Methylhydrazine attacks A at the β-position, initiating cyclization to generate the pyrazole core.

-

Amino Group Formation : Tautomerization and elimination of water yield the 5-amino group.

Optimization and Scalability

The LDH@PTRMS@DCMBA@CuI catalyst (50 mg per mmol substrate) enhances reaction efficiency, reducing time to 1.5 h with 94% yield. The catalyst’s recyclability (five cycles with <5% activity loss) underscores its industrial viability.

Comparative Performance:

| Catalyst | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI | 1.5 | 55 | 94 |

| CuI | 4.0 | 80 | 68 |

| None | 24 | 100 | <10 |

For late-stage introduction of the 5-methylisoxazol-3-yl group, a palladium-catalyzed Suzuki-Miyaura coupling is employed. This method modifies a pre-formed pyrazole intermediate, offering flexibility in substituent placement.

Synthesis of 4-Cyano-5-amino-1-methyl-1H-pyrazole-3-boronic Acid

-

Bromination : 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile undergoes regioselective bromination at position 3 using N-bromosuccinimide (NBS) in DMF (0°C, 2 h, 89% yield).

-

Borylation : The bromide intermediate reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (THF, 80°C, 12 h), yielding the boronic acid derivative (P2 ) in 76% yield.

Coupling with 5-Methylisoxazol-3-yl Triflate

P2 couples with 5-methylisoxazol-3-yl triflate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 8 h), affording the target compound in 85% yield.

Advantages:

-

Enables modular synthesis of analogs.

-

Tolerates electron-withdrawing/donating groups on the isoxazole.

Solid-Phase Synthesis for High-Throughput Applications

Adapting solid-phase techniques from peptidomimetic chemistry, Wang resin-bound intermediates facilitate the scalable synthesis of Target .

Resin Functionalization

-

Hydrazide Formation : Wang resin reacts with 1,1′-carbonyldiimidazole (CDI) to form an imidazolide intermediate, which is treated with methylhydrazine to yield hydrazide-functionalized resin.

-

Cyclization : The resin-bound hydrazide reacts with 3-(5-methylisoxazol-3-yl)-2-cyanoacrylic acid, forming the pyrazole ring under mild conditions (rt, 6 h).

Cleavage and Purification

Treatment with trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1) releases Target from the resin, followed by precipitation (ether) and chromatography (SiO₂, CH₂Cl₂/MeOH) to achieve >99% purity.

Throughput Metrics:

-

Batch Size: 10 g resin yields 3.2 g Target .

-

Purity: 99.2% (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|---|

| β-Ketonitrile Cyclization | 82 | 6 | Moderate | High | 12.3 |

| Multicomponent Reaction | 94 | 1.5 | Low | High | 4.8 |

| Cross-Coupling | 85 | 10 | High | Moderate | 18.7 |

| Solid-Phase Synthesis | 78 | 24 | Very High | Low | 22.1 |

The multicomponent route emerges as the most efficient, balancing yield, time, and environmental impact. However, the β-ketonitrile method remains valuable for laboratories lacking specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution.

Major Products

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile. For instance, derivatives of pyrazole and isoxazole have shown significant activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Activity Level |

|---|---|---|

| Compound A | E. coli | High |

| Compound B | S. aureus | Moderate |

| Compound C | C. albicans | Moderate |

| Compound D | P. aeruginosa | Low |

This table summarizes the activity levels of different compounds against selected microbial strains, indicating that structural modifications can enhance antimicrobial potency .

Anticancer Properties

The anticancer potential of 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. Research indicates that derivatives containing this compound exhibit cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound E | A549 | 15 |

| Compound F | MCF7 | 10 |

| Compound G | HT29 | 20 |

The IC50 values represent the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these compounds in cancer treatment .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, the compound also shows promise in other therapeutic areas:

- Antioxidant Activity : Compounds with similar structures have been evaluated for their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

- Tyrosinase Inhibition : Some derivatives exhibit inhibition of tyrosinase, an enzyme involved in melanin production, indicating potential use in cosmetic applications for skin lightening .

Case Study 1: Synthesis and Evaluation of Antimicrobial Derivatives

A study synthesized several derivatives of 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile and evaluated their antimicrobial activities against standard bacterial strains. The results indicated that specific modifications increased potency significantly, particularly with hydrophobic substitutions .

Case Study 2: Anticancer Efficacy Assessment

In another research effort, a series of pyrazole derivatives were tested for cytotoxicity against multiple cancer cell lines. The findings demonstrated that certain structural features enhanced their anticancer effects, providing a basis for further development as potential chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position of the pyrazole ring is critical for modulating biological activity and physicochemical properties:

- 5-Amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (Compound A): Exhibits a 2-hydroxyphenyl group at position 3, enhancing π-π stacking interactions in biological targets. It demonstrated 50% inhibition against the A-549 lung cancer cell line at 0.25 µM .

- 5-Amino-3-((1R,2S)-2-methylcyclopropyl)-1-methyl-1H-pyrazole-4-carbonitrile: The methylcyclopropyl group introduces steric hindrance, which may reduce metabolic degradation compared to the 5-methylisoxazole variant .

Substituent Variations at Position 1

The 1-position substituent influences solubility and metabolic stability:

- 5-Amino-1-(5-phenyl-1,3,4-oxadiazol-2-yl)thioacetyl-3-methyl-1H-pyrazole-4-carbonitrile (8a): Incorporates a sulfur-linked oxadiazole moiety, enhancing hydrogen-bonding capacity. Reported melting point: 177.8°C (dec) .

- 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d): The bromopropanoyl group increases molecular weight (m/z 255.2) and reactivity in substitution reactions .

Bioactivity Profiles

- Anticancer Activity: Compound A (3-(2-hydroxyphenyl) derivative) showed superior activity against lung carcinoma (A-549) compared to analogs with non-polar substituents .

- Agrochemical Applications: Derivatives like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) demonstrate pesticidal efficacy, highlighting the pyrazole-carbonitrile scaffold’s versatility .

Physicochemical Properties

Biological Activity

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article explores the biological activity of this specific compound, supported by case studies, research findings, and data tables.

The compound's molecular formula is with a molecular weight of 173.22 g/mol. It can be represented structurally as follows:

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to 5-amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound was found to reduce TNF-α levels by 61–85% and IL-6 levels by 76–93% at a concentration of 10 µM, compared to the standard dexamethasone treatment .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. A series of pyrazole derivatives were tested against various bacterial strains including E. coli and S. aureus. One study reported that certain derivatives exhibited promising activity against these pathogens, indicating the potential of 5-amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile in treating bacterial infections .

Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties. A recent study highlighted the synthesis of novel pyrazole compounds that showed significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, suggesting that 5-amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile could be a candidate for further development as an anticancer agent .

Case Study 1: Synthesis and Biological Evaluation

In one study, researchers synthesized a series of pyrazole derivatives including 5-amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile and evaluated their biological activities. The synthesized compounds were subjected to in vitro tests to assess their anti-inflammatory and antimicrobial activities. Results indicated that several derivatives exhibited enhanced activity compared to standard drugs used in treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A structure–activity relationship (SAR) analysis was performed on various pyrazole derivatives to determine the influence of different substituents on biological activity. The presence of the isoxazole moiety was found to significantly enhance both anti-inflammatory and antimicrobial activities, suggesting that modifications in the chemical structure could lead to more potent compounds .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile?

- Methodological Answer : The compound can be synthesized via multicomponent reactions using biocatalysts like guar gum, which enhances reaction efficiency under mild conditions. Key steps include cyclocondensation of hydrazine derivatives with β-ketonitriles, followed by regioselective functionalization. Reaction optimization often involves adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) to improve yields .

- Characterization : Post-synthesis, structural confirmation relies on NMR (¹H/¹³C), IR (to identify nitrile stretches at ~2220–2296 cm⁻¹), and mass spectrometry (EI-HRMS for molecular ion validation). Melting points (e.g., 179–180°C for analogs) are critical for purity assessment .

Q. How is the structural integrity of the compound validated in research settings?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, confirming the pyrazole-isoxazole linkage. For example, SC-XRD data for analogs show mean C–C bond lengths of 1.37–1.42 Å, consistent with aromatic systems . Computational methods (DFT) further validate geometry and electronic properties .

Advanced Research Questions

Q. What factors influence isomer distribution in pyrazole derivatives during synthesis?

- Analysis : Substituent steric/electronic effects at the pyrazole 4-position dictate isomer ratios. For instance, methylthio groups favor one isomer (e.g., 75:25 ratio), while nitro groups shift equilibrium due to resonance stabilization. Reaction monitoring via LC-MS or TLC is essential to track isomer formation .

Q. How does the 5-methylisoxazole moiety impact biological activity?

- Mechanistic Insight : The isoxazole ring enhances binding to enzymatic pockets via hydrogen bonding (e.g., with kinase ATP sites). Molecular docking studies of analogs reveal binding affinities (ΔG = −8.2 to −9.5 kcal/mol) correlated with substituent hydrophobicity. In vitro assays (e.g., enzyme inhibition) validate computational predictions .

Q. How can researchers resolve contradictions in reported spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.